N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Description
N-(5-((2-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 2-methylbenzylthio substitution at the 5-position of the thiadiazole ring and a 2-(trifluoromethyl)benzamide group at the 2-position.
Properties
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-6-2-3-7-12(11)10-26-17-24-23-16(27-17)22-15(25)13-8-4-5-9-14(13)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYJHUSDODMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents.
Introduction of Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using 2-methylbenzyl chloride and a suitable thiadiazole derivative.
Attachment of Trifluoromethylbenzamide: The final step involves the coupling of the thiadiazole derivative with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the benzylthio position.
Scientific Research Applications
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has demonstrated various biological activities which can be categorized as follows:
Antimicrobial Activity
Research has shown that thiadiazole derivatives possess notable antimicrobial properties. For instance, compounds with similar structural frameworks have been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing promising antibacterial effects .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through in vitro studies. Similar derivatives have shown effectiveness against cancer cell lines, including breast adenocarcinoma (MCF7). Molecular docking studies suggest that these compounds may interact effectively with cancer-related receptors .
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds exhibiting structural similarities to this compound have been noted to reduce inflammation markers in various models .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various thiadiazole derivatives, this compound was tested against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
Case Study 2: Anticancer Activity
A comparative analysis of thiadiazole derivatives revealed that this compound exhibited superior cytotoxicity against MCF7 cells compared to other derivatives. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .
Comparative Analysis with Other Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl) | Structure | Exhibits anti-tumor activity but with different potency due to substituent variations. |
| N-(5-(4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl | Structure | Notable antibacterial activity against Gram-positive bacteria. |
Mechanism of Action
The mechanism of action of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects.
Receptor Binding: It may bind to specific receptors, modulating biological responses such as inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives
Key Structural and Functional Insights :
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound and 3a-g enhances kinase inhibition via electronegative interactions, contrasting with electron-donating groups (e.g., methyl in 5e ).
Synthetic Efficiency :
- Microwave-assisted synthesis (used in analogs ) reduces reaction time (e.g., 10–15 minutes vs. hours for conventional methods), improving yield and purity.
Biological Activity :
- Anticancer Mechanisms : While 3a-g and compound 3 target kinases and Akt, respectively, the target compound’s trifluoromethyl benzamide may favor kinase inhibition similar to 3a-g.
- Lipophilicity : The 2-methylbenzyl group in the target compound likely increases logP compared to 4-chlorobenzyl (5e) or nitro-substituted analogs (3), affecting bioavailability .
Biological Activity
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound belonging to the class of thiadiazole derivatives , which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Thiadiazole derivatives have been shown to interact with various biological targets, leading to significant pharmacological effects. The compound is hypothesized to exert its biological activity through several mechanisms:
- Inhibition of Enzymes : Similar compounds have demonstrated inhibitory effects on monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. The benzylamine moiety in these compounds is often linked to MAO inhibitory activity, suggesting that this compound may also exhibit similar properties .
- Anticancer Activity : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells through caspase-dependent pathways. This suggests potential applications in cancer therapy .
- Antimicrobial Properties : Thiadiazoles are noted for their broad-spectrum antimicrobial activities, which may include antibacterial and antifungal effects .
Pharmacological Spectrum
The pharmacological spectrum of thiadiazole derivatives includes:
- Anticancer : Potent activity against various human cancer cell lines.
- Antimicrobial : Effective against a range of pathogens.
- Antioxidant : Potential to scavenge free radicals and reduce oxidative stress.
- Antidiabetic and Antihypertensive : Some derivatives show promise in managing diabetes and hypertension .
Case Studies
-
MAO Inhibition Studies :
- A study evaluated the MAO inhibitory activity of various thiadiazole derivatives. The synthesized compounds were tested for their ability to inhibit MAO-A and MAO-B isoforms. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant enzyme inhibition .
Compound IC50 (μM) 6b 0.060 ± 0.002 6c 0.241 ± 0.011 Moclobemide Reference Clorgyline Reference - Anticancer Activity Assessment :
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| 1,3,4-Thiadiazoles | Antimicrobial, Anticancer | Diverse substitutions influence activity |
| 2-Aminothiazoles | Anticancer | Established clinical applications |
| 1,2,4-Triazoles | Antifungal, Antiviral | Different nitrogen-sulfur configurations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
